molecular formula C11H10BrNO B064198 4-(Bromomethyl)-5-methyl-3-phenylisoxazole CAS No. 180597-83-5

4-(Bromomethyl)-5-methyl-3-phenylisoxazole

Cat. No. B064198
M. Wt: 252.11 g/mol
InChI Key: UICMWXWMCOJBIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(Bromomethyl)-5-methyl-3-phenylisoxazole involves multicomponent reactions and electrochemically induced transformations. For example, a study described the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, to yield a compound with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020). Another approach involves a three-component synthesis using N-bromosuccinimide (NBS) to promote the formation of α,β-unsaturated isoxazol-5(4H)-ones (Kiyani et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Bromomethyl)-5-methyl-3-phenylisoxazole has been determined using X-ray analysis, revealing insights into their geometrical properties, bond lengths, and angles. This structural information is crucial for understanding the compound's reactivity and potential interactions (Bovio & Locchi, 1972).

Chemical Reactions and Properties

Chemical reactions involving 4-(Bromomethyl)-5-methyl-3-phenylisoxazole derivatives include the palladium-catalyzed insertion reaction of isocyanides, demonstrating the compound's versatility in synthetic chemistry for the construction of 4-aminomethylidene isoxazolone derivatives (Zhu et al., 2019). This highlights its utility in synthesizing novel compounds with potential pharmacological activities.

Physical Properties Analysis

Studies have indicated differences in physical properties between isoxazole derivatives, including melting points, solubility, and crystalline structure. These properties are influenced by the presence of bromomethyl and phenyl groups, affecting the compound's overall stability and reactivity (Sabelli & Zanazzi, 1969).

Chemical Properties Analysis

The chemical properties of 4-(Bromomethyl)-5-methyl-3-phenylisoxazole derivatives have been explored through their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex organic molecules. For instance, the reaction with diazotized substituted amine to form azo dyes demonstrates the compound's utility in synthesizing materials with potential applications in dyes and markers (Banpurkar, Wazalwar, & Perdih, 2018).

Scientific Research Applications

  • 4-(Bromomethyl)benzonitrile

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole .
    • Methods of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .
    • Results or Outcomes : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
  • Poly(styrene-b-methyl methacrylate) Block Copolymers

    • Scientific Field : Polymer Chemistry
    • Application Summary : These block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
    • Methods of Application : The RAFT-macro agent was synthesized using 4-bromomethyl benzoyl chloride and N-bromosuccinimide. This agent was then reacted with styrene to obtain the block copolymers .
    • Results or Outcomes : The resulting block copolymers had molecular weights ranging from 24,900 g/mol to 74,100 g/mol .

Safety And Hazards

Bromomethyl compounds can be hazardous. For example, Methyl 4-(bromomethyl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions of research into bromomethyl compounds could involve the development of new synthetic methods, the exploration of their biological activities, and their use in the synthesis of complex organic molecules .

properties

IUPAC Name

4-(bromomethyl)-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMWXWMCOJBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379843
Record name 4-(Bromomethyl)-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-5-methyl-3-phenylisoxazole

CAS RN

180597-83-5
Record name 4-(Bromomethyl)-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org
S Crosignani, P Page, M Missotten… - Journal of medicinal …, 2008 - ACS Publications
A novel chemical class of potent chemoattractant receptor-homologous expressed on Th2 lymphocytes (CRTH2 or DP2) antagonists is reported. An initial and moderately potent spiro-…
Number of citations: 103 pubs.acs.org

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